N-(3,4-dimethylphenyl)-2-{7-hydroxy-6-[(4-methoxyphenyl)methyl](1,2,4-triazolo [4,5-b]1,2,4-triazin-3-ylthio)}acetamide
Description
This compound features a 1,2,4-triazolo[4,5-b]1,2,4-triazine core fused with a thioacetamide group, substituted at the 3-position with a 3,4-dimethylphenyl moiety and at the 6-position with a 4-methoxyphenylmethyl group.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-13-4-7-16(10-14(13)2)23-19(29)12-32-22-26-25-21-24-20(30)18(27-28(21)22)11-15-5-8-17(31-3)9-6-15/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCFCBYECJTLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-{7-hydroxy-6-[(4-methoxyphenyl)methyl](1,2,4-triazolo [4,5-b]1,2,4-triazin-3-ylthio)}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiazine structure, which is known to enhance its biological efficacy. The molecular formula is , and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.
Research indicates that compounds containing triazole and thiazole moieties often interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for the proliferation of pathogenic microorganisms.
- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell growth.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar compounds. For instance:
- Triazole Derivatives : Triazole-based compounds have demonstrated significant antibacterial and antifungal activities against various strains. A study highlighted that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Candida albicans effectively .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has shown that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example:
- A study identified a triazole derivative that inhibited tumor growth in animal models by inducing cell cycle arrest and apoptosis . The specific mechanisms involved include the modulation of apoptotic markers like Bcl-2 and Bax.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Screening :
Data Tables
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : 1,2,4-triazolo[4,5-b]1,2,4-triazine fused with a thioacetamide chain.
- : A thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core with a chlorophenyl substituent. The diazepine ring introduces conformational flexibility absent in the rigid triazolo-triazine system of the target compound .
Substituent Analysis
- Target Compound : 3,4-dimethylphenyl (electron-donating) and 4-methoxyphenylmethyl (polar, moderate lipophilicity).
- Comparison :
- : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) uses a chlorophenyl group (electron-withdrawing) and naphthyloxy substituent, enhancing hydrophobicity but reducing solubility .
- : N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide incorporates a fluorobenzyl group, which may improve metabolic stability compared to methoxy groups .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
